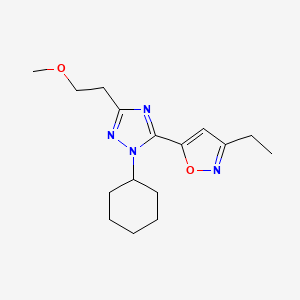

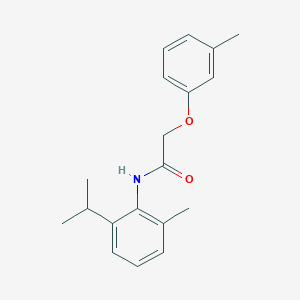

3-allyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperidine and pyran derivatives involves multiple steps, including functionalization, cyclization, and allylation processes. For example, studies by Mekheimer, Mohamed, and Sadek (1997) on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines show the complex reactions involving catalytic amounts of piperidine and α-cyanoacrylic esters, highlighting the intricate pathways to achieve desired heterocyclic structures (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). Similarly, Kuznetsov et al. (2014) detail the diastereoselective allylation of pyrazol-4-yl derived imines, indicating the nuanced control over stereochemistry in the synthesis of piperidine derivatives (Kuznetsov, N., Khrustalev, V., Strelkova, T., & Bubnov, Y., 2014).

Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray crystallography and NMR spectroscopy. For instance, the absolute configurations of allylation products were determined through X-ray single-crystal analysis, providing insight into the molecular geometry and stereochemistry crucial for understanding the compound's reactivity and potential interactions (Ornstein, P., Schoepp, D., Arnold, M., Jones, N., Deeter, J., Lodge, D., Leander, J., 1992).

Chemical Reactions and Properties

Piperidine and pyran derivatives participate in various chemical reactions, including aza-Prins cyclization, which is efficient for preparing piperidines and tetrahydropyrans in a diastereoselective manner. This reaction, among others, illustrates the compound's reactivity towards forming complex heterocyclic structures (Snieckus, V., & Frota, L., 2016).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are determined by the molecular structure of the compound. For example, the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates by Matulevičiūtė et al. (2021) offer insights into the physical characteristics of piperidine derivatives, contributing to our understanding of their behavior in different environments (Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F., & Šačkus, A., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application and further modification of the compound. For example, the work by Boto et al. (2001) on the synthesis of 2,3-disubstituted pyrrolidines and piperidines highlights the innovative methodologies for introducing functionality and complexity into the piperidine scaffold, showcasing the compound's versatility (Boto, A., Hernández, R., de Leon, Y. D., & Suárez, E., 2001).

properties

IUPAC Name |

1-(oxan-4-ylmethyl)-3-prop-2-enylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-2-6-15(14(17)18)7-3-8-16(12-15)11-13-4-9-19-10-5-13/h2,13H,1,3-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGHGZQBFLNHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)CC2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)

![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)

![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)

![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)

![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)